Indomethacin Transdermal Permeation Enhancement
In a controlled in vivo study, cetyl lactate (CL) at 1% and 3% in propylene glycol (PG) significantly enhanced the percutaneous absorption of indomethacin (ID) through intact rat abdominal skin compared to PG alone. The absolute bioavailability of ID was 0.04% for control, 2.2% for 1% CL-PG, and 6.8% for 3% CL-PG [1]. This represents a 55-fold increase at 1% CL and a 170-fold increase at 3% CL. The enhancement was concentration-dependent and attributed to CL's action on the stratum corneum [1].
| Evidence Dimension | Percutaneous absorption enhancement (absolute bioavailability) |
|---|---|
| Target Compound Data | 6.8% absolute bioavailability at 3% CL-PG |
| Comparator Or Baseline | 0.04% for control (PG without CL) |
| Quantified Difference | 170-fold increase vs. control |
| Conditions | In vivo rat abdominal skin model; indomethacin in propylene glycol vehicle, single application |
Why This Matters
This quantifies cetyl lactate's unique role as a potent transdermal penetration enhancer, distinct from simple emollient esters that do not exhibit comparable absorption-promoting effects.
- [1] Kaiho, F. et al. Enhancing effect of cetyl lactate on the percutaneous absorption of indomethacin in rats. Chem. Pharm. Bull. 37(4), 1114–1116 (1989). View Source
